Rabeprazole-d4
CAS No.: 934295-48-4
Cat. No.: VC0196493
Molecular Formula: C18H17N3O3SD4
Molecular Weight: 363.47
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 934295-48-4 |
---|---|
Molecular Formula | C18H17N3O3SD4 |
Molecular Weight | 363.47 |
IUPAC Name | 4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
Standard InChI | InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D |
SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
Appearance | Pale Beige to Light Beige Solid |
Melting Point | 97-100°C |
Chemical Identity and Structure
Rabeprazole-d4, also known as LY307640 D4, is a deuterium-labeled version of rabeprazole where four hydrogen atoms in the benzimidazole ring have been replaced with deuterium atoms . The chemical modification occurs specifically at positions 4, 5, 6, and 7 of the benzimidazole portion of the molecule, while maintaining the core pharmacophore structure of the parent compound . The IUPAC name for Rabeprazole-d4 is 4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole .
The compound exists in various salt forms for research purposes, including the free base form and as sodium or potassium salts . The sodium salt form (Rabeprazole-d4 sodium) is particularly valuable for certain analytical applications due to its enhanced solubility characteristics.
Chemical Properties
Table 1: Chemical Properties of Rabeprazole-d4
Pharmacological Background
While Rabeprazole-d4 itself is primarily an analytical tool, understanding the pharmacology of its parent compound rabeprazole is essential for appreciating its research applications. Rabeprazole belongs to the proton pump inhibitor (PPI) class of medications that irreversibly inactivate gastric H⁺/K⁺-ATPase, effectively suppressing gastric acid secretion .
Research has demonstrated that rabeprazole exhibits several biochemical activities beyond acid suppression. It has been shown to induce apoptosis in certain cell lines and acts as an uridine nucleoside ribohydrolase (UNH) inhibitor with an IC₅₀ of 0.3 μM . These properties have expanded its research applications beyond gastroesophageal conditions to potential oncological investigations.
Clinical studies have established rabeprazole's efficacy in treating various acid-related disorders. A 52-week trial demonstrated that both 10 mg and 20 mg daily doses were significantly superior to placebo in preventing endoscopic relapse of erosive or ulcerative gastroesophageal reflux disease (GERD), with the 20 mg dose showing enhanced efficacy (p<0.04) . Both doses also significantly reduced heartburn frequency and severity compared to placebo (p<0.001) .
Research Applications of Rabeprazole-d4
Analytical Standard for Mass Spectrometry
The primary application of Rabeprazole-d4 is as an internal standard for the quantification of rabeprazole in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The deuterium labeling creates a mass shift that allows discrimination between the analyte and internal standard while maintaining virtually identical chemical behavior during sample preparation and chromatographic separation .
For mass spectrometric detection, multiple reaction monitoring (MRM) is typically employed with transitions of m/z=360.1 → 242.0 for rabeprazole and m/z=364.1 → 242.0 for rabeprazole-d4 . This four-mass unit difference enables clear differentiation between the analyte and internal standard signals, improving quantification accuracy .
Pharmacokinetic Studies
Rabeprazole-d4 serves as a critical tool in pharmacokinetic studies investigating various formulations of rabeprazole . Researchers have used it as an internal standard to assess parameters such as:
-
Peak concentration after single dose (Cₘₐₓ) and multiple doses (Cₘₐₓ,ₛₛ)
-
Time to peak concentration (Tₘₐₓ and Tₘₐₓ,ₛₛ)
-
Area under the concentration-time curve (AUC)
-
Terminal half-life (t₁/₂)
These studies have been particularly valuable in comparing conventional enteric-coated rabeprazole formulations with novel delivery systems, such as fixed-dose combinations with sodium bicarbonate .
Analytical Methodology
Sample Preparation and Analysis
For the quantification of rabeprazole using rabeprazole-d4 as an internal standard, specific analytical protocols have been developed. Blood samples are typically collected in tubes containing ethylenediaminetetraacetic acid (EDTA) . The rabeprazole concentration assay is performed using validated methods, often involving liquid chromatography coupled with tandem mass spectrometry .
A typical analytical setup might include:
-
Agilent 1200 series RRLC liquid chromatography system
-
Aegispak C18-L column (5 µm, 2.0 mm × 50 mm)
-
Triple Quadrupole MS/MS system
Stock Solution Preparation
Stock solutions of rabeprazole and rabeprazole-d4 are typically prepared at concentrations of 1000 µg/mL . The choice of solvent depends on the solubility characteristics of the compound, with manufacturers recommending appropriate solvents for stock solution preparation . Guidelines for storage stability indicate that solutions stored at -80°C remain viable for up to 6 months, while those at -20°C should be used within 1 month .
Pharmacokinetics and Pharmacodynamics
Research utilizing rabeprazole-d4 as an analytical standard has yielded valuable insights into the pharmacokinetic and pharmacodynamic properties of different rabeprazole formulations .
Comparative Pharmacokinetics
Table 2: Pharmacokinetic Parameters Comparison Between Rabeprazole Formulations
Pharmacodynamic Effects
The pharmacodynamic effects of rabeprazole formulations, as measured by intragastric pH monitoring, have been thoroughly evaluated in studies using rabeprazole-d4 as an analytical standard .
Table 3: Pharmacodynamic Parameters of Rabeprazole Formulations
Future Research Directions
The continued development and application of Rabeprazole-d4 in pharmaceutical analysis represents an evolving field with several promising directions:
-
Optimization of synthetic pathways to improve yield and isotopic purity of rabeprazole-d4
-
Development of more sensitive analytical methods leveraging advanced mass spectrometric techniques
-
Application in metabolomic studies to differentiate between endogenous and exogenous sources of rabeprazole and its metabolites
-
Utilization in pharmacogenomic research to understand genetic influences on rabeprazole metabolism and efficacy
Integration of rabeprazole-d4 standards in therapeutic drug monitoring protocols could enhance clinical decision-making by providing more accurate quantification of rabeprazole plasma levels in patients with complex medical conditions.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume